[(3S,5R)-3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol

Catalog No.
S548488
CAS No.
M.F
C18H17F2NO3
M. Wt
333.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(3S,5R)-3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydr...

Product Name

[(3S,5R)-3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol

IUPAC Name

[(3S,5R)-3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol

Molecular Formula

C18H17F2NO3

Molecular Weight

333.3 g/mol

InChI

InChI=1S/C18H17F2NO3/c19-14-5-1-12(2-6-14)16-21-17(13-3-7-15(20)8-4-13)24-11-18(21,9-22)10-23-16/h1-8,16-17,22H,9-11H2/t16-,17+,18?

InChI Key

AEZQGSQEXPUADE-JWTNVVGKSA-N

SMILES

C1C2(COC(N2C(O1)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)CO

Solubility

Soluble in DMSO, not in water

Synonyms

TH237A; TH 237A; TH237A. mesoGS 164.

Canonical SMILES

C1C2(COC(N2C(O1)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)CO

Isomeric SMILES

C1C2(CO[C@H](N2[C@H](O1)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)CO

Description

The exact mass of the compound [(3S,5R)-3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol is 333.11765 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Neuroprotective Properties

Research suggests that this compound might offer protection against neurodegeneration, the progressive loss of neurons. Specifically, studies have focused on its ability to safeguard neurons from the harmful effects of β-amyloid (Aβ) peptide, a protein implicated in Alzheimer's disease []. In a study using neuronal cultures, the presence of (3R,5S,7as)-(3,5-bis(4-Fluorophenyl)tetrahydro-1H-oxazolo[3,4-c]oxazol-7a-yl)methanol significantly increased neuronal survival following exposure to Aβ peptide [].

Furthermore, the compound appears to be effective against other neurotoxic stimuli. Studies have shown that neuronal cultures treated with the compound exhibited enhanced survival when challenged with toxins like staurosporine, thapsigargin, paraquat, and hydrogen peroxide [].

Interaction with Microtubules

Microtubules are essential components of the neuronal cytoskeleton, playing a crucial role in neuronal structure and function. Paclitaxel, a well-known anti-cancer drug, exerts its neuroprotective effects by interacting with microtubules. Interestingly, (3R,5S,7as)-(3,5-bis(4-Fluorophenyl)tetrahydro-1H-oxazolo[3,4-c]oxazol-7a-yl)methanol also appears to interact with microtubules, although in a way distinct from paclitaxel []. Studies suggest that the compound might influence microtubule assembly and stabilization through a different mechanism [].

The compound [(3S,5R)-3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol is a complex organic molecule notable for its potential neuroprotective properties. It is characterized by a unique bicyclic structure that incorporates both oxazole and oxazolidine rings, which are significant in medicinal chemistry due to their bioactive properties. The molecular formula of this compound is C18H17F2NO3C_{18}H_{17}F_{2}NO_{3}, and it has a molecular weight of approximately 333.3 g/mol .

The proposed mechanism of action for this compound is related to its interaction with microtubules, cellular structures that play a crucial role in maintaining neuronal shape and function. Similar to the drug paclitaxel, it is believed to stabilize microtubules, potentially preventing their disruption by beta-amyloid plaques and promoting neuronal survival []. Further research is needed to fully elucidate the mechanism.

Typical of oxazole derivatives. Notably, it may undergo:

  • Nucleophilic substitutions at the fluorophenyl groups.
  • Hydroxylation reactions, which can modify the hydroxymethyl group.
  • Reactions involving electrophiles, particularly due to the presence of electron-rich aromatic systems.

These reactions can be utilized to synthesize derivatives with enhanced biological activities or altered pharmacokinetic properties.

Research indicates that [(3S,5R)-3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol exhibits significant neuroprotective effects. It has been shown to interact with microtubules and protect neurons from toxic stimuli such as beta-amyloid peptides associated with Alzheimer's disease. In vitro studies demonstrated that neuronal cultures treated with this compound exhibited increased survival rates when exposed to various neurotoxic agents like staurosporine and hydrogen peroxide . This suggests a mechanism of action that may involve stabilization of microtubule structures or inhibition of apoptotic pathways.

The synthesis of [(3S,5R)-3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol generally involves multiple synthetic steps:

  • Formation of the core structure: This typically starts with the condensation of appropriate starting materials under controlled conditions to yield the oxazole framework.
  • Introduction of functional groups: Techniques such as halogenation are used to introduce fluorine atoms onto the phenyl rings.
  • Hydroxylation: The final step often involves the introduction of the hydroxymethyl group through specific reduction reactions or functional group transformations.

These steps can vary based on the desired yield and purity of the final product .

This compound has potential applications in:

  • Neuropharmacology: As a neuroprotective agent in treating neurodegenerative diseases.
  • Medicinal Chemistry: As a lead compound for developing new drugs targeting microtubule dynamics.
  • Research: In studies focused on cellular response mechanisms to oxidative stress and neurotoxicity.

Studies have demonstrated that [(3S,5R)-3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol can cross the blood-brain barrier effectively. Interaction studies involving neuronal cultures showed that this compound enhances cell survival in the presence of beta-amyloid and other neurotoxic agents by stabilizing microtubule structures and potentially modulating apoptotic signaling pathways . This interaction highlights its potential therapeutic role in neurodegenerative conditions.

Several compounds share structural or functional similarities with [(3S,5R)-3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol, including:

Compound NameStructural FeaturesBiological Activity
PaclitaxelTaxane structure; binds to microtubulesAnticancer agent; stabilizes microtubules
VincristineAlkaloid; inhibits mitosis by binding to tubulinAnticancer drug; disrupts microtubule formation
2-Aminoethoxy derivativeSimilar oxazole frameworkPotential neuroprotective effects

These compounds are unique in their specific interactions with biological targets but share common features such as microtubule binding or neuroprotective activity. The distinct bicyclic structure and specific substituents on [(3S,5R)-3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol contribute to its unique pharmacological profile compared to these similar compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

333.11764973 g/mol

Monoisotopic Mass

333.11764973 g/mol

Heavy Atom Count

24

Appearance

white to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Desino KE, Ansar S, Georg GI, Himes RH, Michaelis ML, Powell DR, Reiff EA, Telikepalli H, Audus KL. (3R,5S,7as)-(3,5-Bis(4-fluorophenyl)tetrahydro-1H-oxazolo[3,4-c]oxazol-7a-yl)methanol, a novel neuroprotective agent. J Med Chem. 2009 Dec 10;52(23):7537-43. doi: 10.1021/jm900254k. PubMed PMID: 19728715; PubMed Central PMCID: PMC2788673.

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